molecular formula C10H12O3 B1585762 Methyl 3-(2-hydroxyphenyl)propionate CAS No. 20349-89-7

Methyl 3-(2-hydroxyphenyl)propionate

Cat. No. B1585762
CAS RN: 20349-89-7
M. Wt: 180.2 g/mol
InChI Key: YHXYRISRGHSPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-(2-hydroxyphenyl)propionate” is an organic compound with the empirical formula C10H12O3 . It is a solid substance and is used as a laboratory chemical . It is also a component of root exudates and functions as a nitrification inhibitor in soil .


Molecular Structure Analysis

The molecular weight of “Methyl 3-(2-hydroxyphenyl)propionate” is 180.20 g/mol . The SMILES string representation of the molecule is COC(=O)CCc1ccccc1O .


Physical And Chemical Properties Analysis

“Methyl 3-(2-hydroxyphenyl)propionate” is a solid substance . It has a molecular weight of 180.20 g/mol . The exact physical and chemical properties are not detailed in the available sources.

Scientific Research Applications

Supramolecular Dendrimers

A study by Percec et al. (2006) discusses the synthesis of methyl esters of 3-(4-hydroxyphenyl)propionic and related acids, used in preparing supramolecular dendrimers. These dendrimers self-assemble into various supramolecular structures, demonstrating the flexibility and dynamic self-assembly properties of these materials, which are crucial for applications in nanotechnology and materials science Percec, V., et al. (2006).

Antioxidant Synthesis

Research by Huo Xiao-jian (2010) focused on improving the synthesis process of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, highlighting its importance as a raw material for producing antioxidants like 1010 and 1076. This study offers insights into optimizing the yield and quality of this compound for industrial applications in stabilizing polymers against oxidation Huo Xiao-jian (2010).

Polymer/Fullerene Films for Organic Solar Cells

T. Erb et al. (2005) investigated the structural and optical properties of poly(3-hexylthiophene-2,5-diyl)/[6,6]-phenyl C61 butyric acid methyl ester (P3HT/PCBM) films, widely used in plastic solar cells. Their findings on how annealing affects P3HT crystallinity and the efficiency of solar cells contribute to the development of more effective organic solar cell technologies Erb, T., et al. (2005).

Plant Growth and Secondary Metabolite Accumulation

A study by Jinhu Ma et al. (2020) on Perilla frutescens, a medicinal and edible plant, revealed that Methyl 3-(4-hydroxyphenyl) propionate (MHPP) affects plant growth and root system architecture, as well as secondary metabolite accumulation. This compound, functioning as a nitrification inhibitor in soil, modulates plant growth by altering carbon/nitrogen metabolism and phenylpropanoid metabolism pathways, suggesting potential agricultural applications to enhance the content of medicinal ingredients in crops Ma, J., et al. (2020).

Safety And Hazards

“Methyl 3-(2-hydroxyphenyl)propionate” should be handled with personal protective equipment to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . It should not be released into the environment .

properties

IUPAC Name

methyl 3-(2-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXYRISRGHSPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383223
Record name METHYL 3-(2-HYDROXYPHENYL)PROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-hydroxyphenyl)propionate

CAS RN

20349-89-7
Record name METHYL 3-(2-HYDROXYPHENYL)PROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of dihydrocoumarin (10 mL, 78.9 mmol) and a catalytic amount of conc. H2SO4 in dry methanol (300 mL) was added and the reaction mixture was then heated at 55° C. for 8 hours. Methanol was evaporated to dryness to give crude product which was subjected to neutralize with K2CO3. The residue was diluted with water and extracted with dichloromethane. Purification of the crude product by column chromatography (20% CH2Cl2:3% EtOAc:77% Hexane as eluent) gave the desired ester as colorless oil (12.80 g, 90%). 1H NMR (400 MHz, CDCl3): 2.71 (3H, t, J=6.4 Hz), 2.89 (2H, t, J=6.4 Hz), 3.67 (3H, s), 6.83-6.87 (2H, m), 7.06-7.12 (2H, m),
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
90%

Synthesis routes and methods II

Procedure details

A mixture of methyl 3-(2-hydroxyphenyl)acrylate (2.47 g) and 10% palladium on carbon (0.50 g) in methanol (30 ml) was stirred under hydrogen atmosphere for 3 hours. The mixture was filtered and the filtrate was evaporated under reduced pressure to afford methyl 3-(2-hydroxyphenyl)propionate (2.50 g).
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(2-hydroxyphenyl)propionate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2-hydroxyphenyl)propionate
Reactant of Route 3
Methyl 3-(2-hydroxyphenyl)propionate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(2-hydroxyphenyl)propionate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(2-hydroxyphenyl)propionate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(2-hydroxyphenyl)propionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.